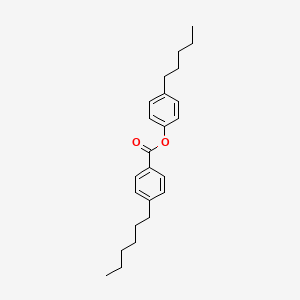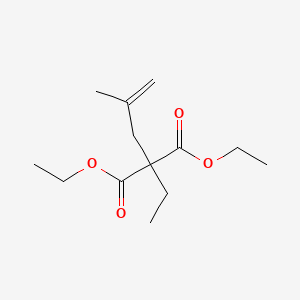
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C13H22O4 It is characterized by its ester functional groups and a unique structure that includes a 2-methylprop-2-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of diethyl malonate with 2-methylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Diethyl malonate derivatives.
Reduction: Diethyl ethyl(2-methylprop-2-en-1-yl)propanediol.
Substitution: Various substituted malonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials due to its ester functionality.
Wirkmechanismus
The mechanism of action of diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 2-methylprop-2-en-1-yl moiety.
Diethyl 2-methylmalonate: Contains a methyl group on the malonate backbone, offering different steric and electronic properties.
Diethyl 2-propenylmalonate: Similar structure but with a propenyl group instead of the 2-methylprop-2-en-1-yl moiety.
Uniqueness
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate is unique due to its specific structural features, which impart distinct reactivity and potential applications compared to its analogs. The presence of the 2-methylprop-2-en-1-yl group provides additional sites for chemical modification and functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
56640-39-2 |
|---|---|
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
diethyl 2-ethyl-2-(2-methylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C13H22O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h4,6-9H2,1-3,5H3 |
InChI-Schlüssel |
NSFDDFXMHIQMNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=C)C)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
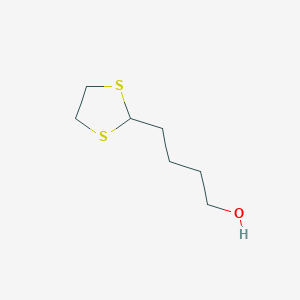
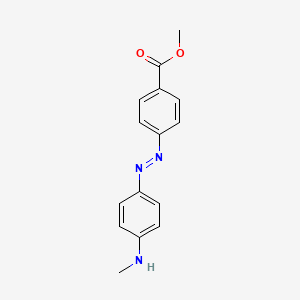
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
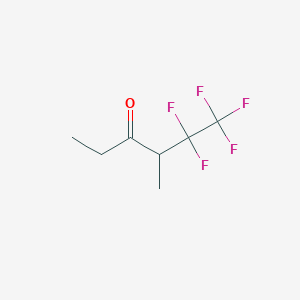
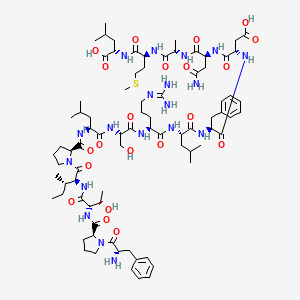

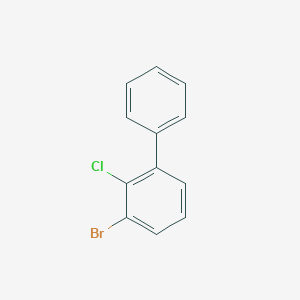
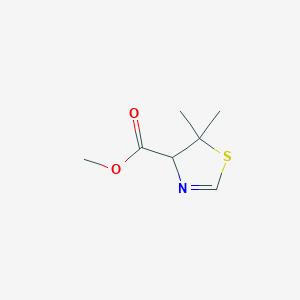
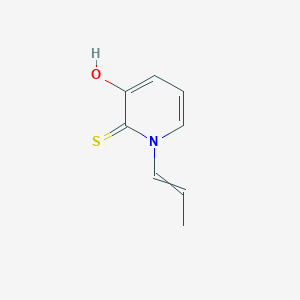
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
